molecular formula C10H7F3 B13158255 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene

1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene

Cat. No.: B13158255
M. Wt: 184.16 g/mol
InChI Key: MQELTMAEBKFZSQ-UHFFFAOYSA-N
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Description

1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE, also known by its CAS number 1378520-32-1, is an organic compound with the molecular formula C10H7F3. This compound is characterized by the presence of a trifluoropropynyl group attached to a methylbenzene ring. It is primarily used in research settings and has various applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE typically involves the reaction of a methylbenzene derivative with a trifluoropropynylating agent. Common reagents used in this synthesis include trifluoropropynyl halides and catalysts such as palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE involves its interaction with molecular targets through its trifluoropropynyl group. This group can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modify the activity of target molecules. The compound’s effects are mediated through pathways involving these chemical interactions .

Comparison with Similar Compounds

  • 1-METHYL-4-(TRIFLUOROPROP-1-YL)BENZENE
  • 1-METHOXY-4-(TRIFLUOROPROP-1-YL)BENZENE
  • 1-METHYL-2-(TRIFLUOROPROP-1-EN-1-YL)BENZENE

Uniqueness: 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE is unique due to its specific trifluoropropynyl group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H7F3

Molecular Weight

184.16 g/mol

IUPAC Name

1-methyl-2-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C10H7F3/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3

InChI Key

MQELTMAEBKFZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CC(F)(F)F

Origin of Product

United States

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